4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride
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Overview
Description
4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrimidine core, with a methyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Chloroform (CHCl3), Dimethyl sulfoxide (DMSO)
Catalysts: Cesium carbonate (Cs2CO3)
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Pyridopyrimidine Compounds: These compounds have similar structural features and are used in various medicinal chemistry applications.
Uniqueness
4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern and its ability to inhibit multiple pathways involved in neuroinflammation and neuroprotection. This makes it a valuable compound for research in neurodegenerative diseases and other related fields.
Properties
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDAITYBOQGFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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